5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is an organic compound with a complex structure that includes a pyrimidine ring, a sulfamoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group with an amine would yield an amino derivative.
Scientific Research Applications
5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: This compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound may find applications in the development of new materials for use in electronics or other high-tech industries.
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: This compound shares a similar sulfamoyl group and has been reported as an intermediate in the synthesis of glyburide.
5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide: This compound is structurally similar but has a propylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C19H17ClN4O3S2 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
5-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-24(14-6-4-3-5-7-14)29(26,27)15-10-8-13(9-11-15)22-18(25)17-16(20)12-21-19(23-17)28-2/h3-12H,1-2H3,(H,22,25) |
InChI Key |
SOSKQHJJFXTJOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC |
Origin of Product |
United States |
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